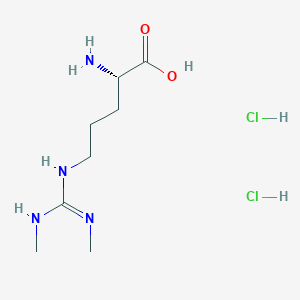

NG, N'G-Dimethyl-L-arginine dihydrochloride

Description

NG, N’G-Dimethyl-L-arginine dihydrochloride is a compound known for its role as an endogenous inhibitor of nitric oxide synthase. It is a cell-permeable, reversible inhibitor that has significant implications in various physiological processes, including vasoconstriction and bradycardic effects .

Properties

Molecular Formula |

C8H20Cl2N4O2 |

|---|---|

Molecular Weight |

275.17 g/mol |

IUPAC Name |

(2S)-2-amino-5-[(N,N'-dimethylcarbamimidoyl)amino]pentanoic acid;dihydrochloride |

InChI |

InChI=1S/C8H18N4O2.2ClH/c1-10-8(11-2)12-5-3-4-6(9)7(13)14;;/h6H,3-5,9H2,1-2H3,(H,13,14)(H2,10,11,12);2*1H/t6-;;/m0../s1 |

InChI Key |

WERFGWFLNXBXHR-ILKKLZGPSA-N |

Isomeric SMILES |

CNC(=NC)NCCC[C@@H](C(=O)O)N.Cl.Cl |

Canonical SMILES |

CNC(=NC)NCCCC(C(=O)O)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NG, N’G-Dimethyl-L-arginine dihydrochloride involves the methylation of L-arginine. This process is typically carried out using protein arginine methyltransferases (PRMTs), which catalyze the transfer of methyl groups to the guanidine group of L-arginine . The reaction conditions often include the presence of S-adenosylmethionine (SAM) as a methyl donor.

Industrial Production Methods

Industrial production of NG, N’G-Dimethyl-L-arginine dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically isolated and purified through crystallization and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

NG, N’G-Dimethyl-L-arginine dihydrochloride primarily undergoes methylation reactions. It can also participate in various biochemical reactions involving nitric oxide synthase inhibition .

Common Reagents and Conditions

The common reagents used in the synthesis and reactions of NG, N’G-Dimethyl-L-arginine dihydrochloride include L-arginine, S-adenosylmethionine, and protein arginine methyltransferases. The reactions are typically carried out under physiological conditions, with careful control of pH and temperature to maintain enzyme activity .

Major Products Formed

The major product formed from the methylation of L-arginine is NG, N’G-Dimethyl-L-arginine dihydrochloride itself. In biochemical reactions, the compound acts as an inhibitor, leading to reduced production of nitric oxide .

Scientific Research Applications

NG, N’G-Dimethyl-L-arginine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

NG, N’G-Dimethyl-L-arginine dihydrochloride exerts its effects by inhibiting nitric oxide synthase, an enzyme responsible for the production of nitric oxide. The compound binds to the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide. This inhibition leads to reduced nitric oxide levels, resulting in vasoconstriction and bradycardic effects .

Comparison with Similar Compounds

Similar Compounds

NG, NG’-Dimethyl-L-arginine:

NG-Monomethyl-L-arginine: A compound with a single methyl group on the guanidine group of L-arginine.

Uniqueness

NG, N’G-Dimethyl-L-arginine dihydrochloride is unique due to its dual methylation, which provides a higher degree of inhibition of nitric oxide synthase compared to its monomethylated counterpart. This makes it a more potent inhibitor and a valuable tool in research involving nitric oxide regulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.